Boc-丙氨酸-丙氨酸-脯氨酸-丙氨酸-pNA

描述

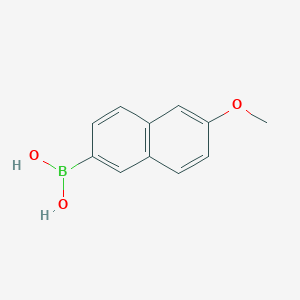

"Boc-Ala-Ala-Pro-Ala-pNA" is a peptide sequence that includes a Boc (tert-butoxycarbonyl) protective group. This peptide is part of the broader study of peptide nucleic acids (PNAs) and their derivatives, which are synthetic biomolecules with potential applications in medicine and biology. PNAs have been explored for their strong binding affinity, sequence selectivity toward DNA and RNA, and resistance to enzymatic degradation (Sahu et al., 2011).

Synthesis Analysis

The synthesis of peptides and PNAs often employs Boc chemistry for the introduction of protective groups, facilitating the synthesis of complex molecules. A safety-catch protecting group strategy compatible with Boc-chemistry has been developed for PNAs, demonstrating the versatility of Boc as a temporal protecting group over Fmoc in PNA synthesis (Nandhini Kp et al., 2023).

Molecular Structure Analysis

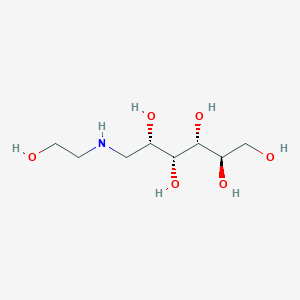

The conformation and structure of peptides, including those similar to "Boc-Ala-Ala-Pro-Ala-pNA," have been studied using crystallography and NMR techniques. These studies reveal the importance of amino acid sequence and protective groups in determining the peptide's overall structure and its interaction with other molecules (Bosch et al., 1984).

Chemical Reactions and Properties

PNAs and peptides undergo various chemical reactions, influenced by their structure and the presence of protective groups. The synthesis of PNA oligomers, for example, involves the incorporation of glycosylated units, which can significantly affect the pharmacokinetic profile of these molecules, demonstrating the complex interplay between chemical structure and biological activity (Hamzavi et al., 2003).

Physical Properties Analysis

The physical properties of peptides and PNAs, such as solubility, thermal stability, and conformational flexibility, are critical for their biological function and potential as therapeutic agents. The incorporation of certain modifications, such as glycosylation or the use of specific protecting groups, can enhance these properties, facilitating their use in drug development (Rajeev et al., 2002).

Chemical Properties Analysis

The chemical properties of "Boc-Ala-Ala-Pro-Ala-pNA" and similar peptides, including reactivity, stability, and the ability to undergo specific chemical transformations, are foundational to their utility in scientific research and potential therapeutic applications. These properties are often tailored through the synthesis process, employing strategies such as the use of specific protecting groups or the incorporation of modified nucleobases or amino acids (St Amant et al., 2012).

科学研究应用

绘制丝氨酸蛋白酶特异性

Boc-丙氨酸-丙氨酸-脯氨酸-丙氨酸-pNA 已用于绘制不同丝氨酸蛋白酶的主要亚位点特异性 (Harper 等人,1984 年)。

肽核酸亚单体的合成

该化合物在固相 PNA 合成的 Boc 协议中很重要,有助于诊断和检测遗传疾病 (Abdelbaky 等人,2019 年)。

研究酶底物

该化合物作为弹性蛋白酶的底物,包括牛晶状体脯氨酸寡肽酶 (Sharma 和 Ortwerth,1994 年)。

研究蛋白质结构和功能

Boc-丙氨酸-丙氨酸-脯氨酸-丙氨酸-pNA 有助于了解蛋白质结构,例如肽中的 β 发夹结构,这对于研究蛋白质功能很有用 (Rai 等人,2006 年)。

人中性粒细胞中的细胞化学研究

该化合物已被用作超微细胞化学底物,用于研究人中性粒细胞和其他血细胞中的细胞内弹性蛋白酶样酶 (Clark 等人,1980 年)。

探索肽中的构象偏好

该化合物有助于理解肽构象,例如特定肽序列中的 α 螺旋 (Bosch 等人,1984 年)。

研究海藻中的酶活性

Boc-丙氨酸-丙氨酸-脯氨酸-丙氨酸-pNA 已被用来评估从海藻中提取的胰蛋白酶样蛋白酶的活性,显示出比胰蛋白酶更高的活性 (Kadokami 等人,1990 年)。

未来方向

属性

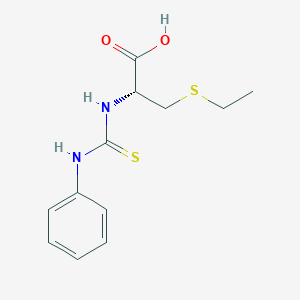

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N6O8/c1-14(21(33)29-17-9-11-18(12-10-17)31(37)38)26-22(34)19-8-7-13-30(19)23(35)16(3)27-20(32)15(2)28-24(36)39-25(4,5)6/h9-12,14-16,19H,7-8,13H2,1-6H3,(H,26,34)(H,27,32)(H,28,36)(H,29,33)/t14-,15-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJWZFGEDJLFNQ-FPXQBCRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ala-Ala-Pro-Ala-pNA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

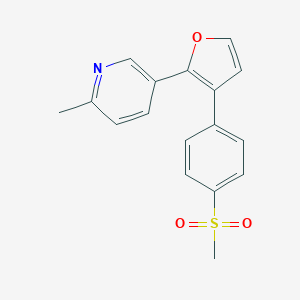

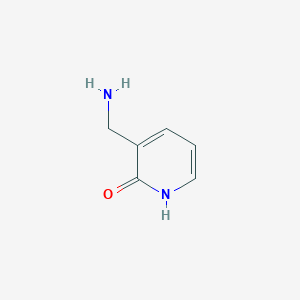

![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)